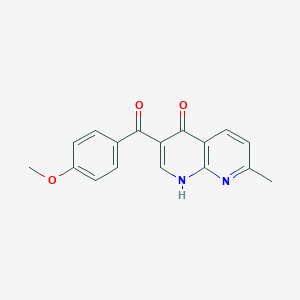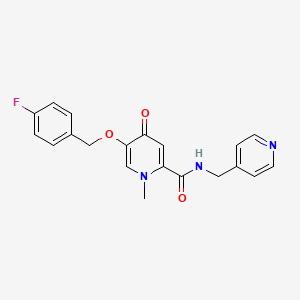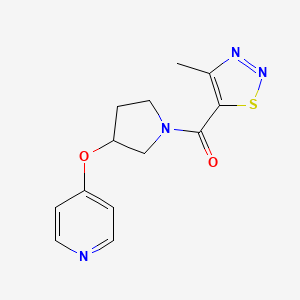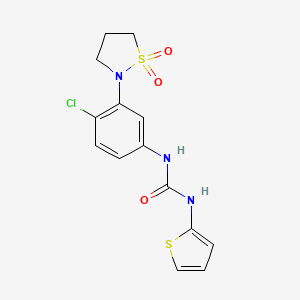
3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one, also known as MN-64, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MN-64 belongs to the class of naphthyridinone derivatives, which have been shown to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties.
Wirkmechanismus
The mechanism of action of 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of the neurotransmitter acetylcholine. 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one has also been found to inhibit the activity of monoamine oxidase, which is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells. 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one has been shown to exhibit low toxicity towards normal cells, which makes it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one is its potent inhibitory activity against various enzymes and proteins. 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one has been found to exhibit high selectivity towards its target enzymes, which makes it a promising candidate for drug development. However, one of the limitations of 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one also exhibits poor stability under acidic conditions, which limits its applications in acidic environments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one. One of the potential applications of 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one is in the treatment of Alzheimer's disease, as it has been shown to exhibit potent inhibitory activity against acetylcholinesterase. 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one can also be modified to improve its solubility and stability, which would make it more suitable for in vivo applications. Further studies can also be carried out to investigate the potential applications of 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one in combination with other chemotherapeutic agents for cancer therapy.
Synthesemethoden
The synthesis of 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one involves the condensation of 4-methoxybenzoyl chloride with 7-methyl-1,8-naphthyridin-4(1H)-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. After the completion of the reaction, the product is purified by column chromatography using a suitable eluent.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one has also been found to possess antitumor activity against various cancer cell lines, including lung, breast, and colon cancer.
Eigenschaften
IUPAC Name |
3-(4-methoxybenzoyl)-7-methyl-1H-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-3-8-13-16(21)14(9-18-17(13)19-10)15(20)11-4-6-12(22-2)7-5-11/h3-9H,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFQRTYIPBUEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2891459.png)

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone](/img/structure/B2891462.png)
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2891464.png)


![2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol](/img/structure/B2891467.png)
![2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2891469.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate](/img/structure/B2891473.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2891474.png)

![7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2891478.png)